2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride

Descripción general

Descripción

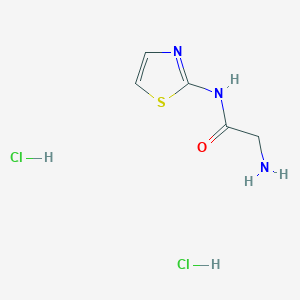

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C5H9Cl2N3OS and its molecular weight is 230.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Amino-N-(thiazol-2-yl)acetamide dihydrochloride is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant research findings, structure-activity relationship (SAR) studies, and case studies.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocycles containing sulfur and nitrogen that are prevalent in many biologically active compounds. They are known for their roles in pharmaceuticals, including their use as antibacterial, antifungal, and anticancer agents. The thiazole moiety contributes significantly to the biological properties of these compounds, making them valuable in drug development .

Antimicrobial Activity

Research indicates that 2-amino-thiazole derivatives exhibit significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis. A study highlighted that certain 2-amino-thiazole analogs achieved sub-micromolar minimum inhibitory concentrations (MICs), demonstrating their potential as effective anti-tubercular agents. The activity was attributed to specific structural features at the C-2 and C-4 positions of the thiazole ring .

Table 1: Antimicrobial Activity of 2-Amino-Thiazole Derivatives

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| This compound | 0.70 | M. tuberculosis |

| Cyclohexylamide derivative | 4.5 | M. tuberculosis |

| Phenyl urea analog | 1.5 | M. tuberculosis |

The SAR studies indicated that modifications at the C-2 position with amides or ureas enhanced anti-tubercular activity compared to simpler amines .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have shown antifungal activity. For instance, monomeric alkaloids derived from thiazoles exhibited moderate to good antifungal effects against strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound | MIC (µM) | Target Fungal Strain |

|---|---|---|

| Thiazole derivative A | 16.69 | C. albicans |

| Thiazole derivative B | 56.74 | Fusarium oxysporum |

Anticancer Potential

Thiazoles have also been investigated for their anticancer properties. Various studies have demonstrated that compounds containing thiazole rings possess cytotoxic effects against different cancer cell lines. For example, certain derivatives showed IC50 values below those of standard chemotherapeutic agents such as doxorubicin .

Table 3: Cytotoxic Activity of Thiazole Derivatives

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound 9 | 1.61 | Jurkat (anti-Bcl-2) |

| Compound 10 | 1.98 | A-431 |

The presence of specific substituents on the thiazole ring was found to be crucial for enhancing cytotoxicity, with electron-donating groups significantly impacting the overall activity .

Case Study: Antitubercular Activity

A notable case study involved the evaluation of a series of thiazole derivatives against M. tuberculosis. The study systematically modified the C-2 and C-4 positions and assessed their impact on antibacterial efficacy and selectivity towards mammalian cells. The findings revealed that certain analogs maintained high selectivity indices while exhibiting potent bactericidal activity .

Case Study: Anticancer Efficacy

Another study focused on synthesizing N-acylated thiazoles and evaluating their effects on glioblastoma U251 cells and melanoma WM793 cells. The most active compound demonstrated significant apoptosis induction, suggesting its potential as a therapeutic agent in cancer treatment .

Aplicaciones Científicas De Investigación

Neurodegenerative Diseases

One of the most promising applications of 2-amino-N-(thiazol-2-yl)acetamide dihydrochloride is in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that this compound acts as an acetylcholinesterase inhibitor , which is crucial for enhancing cholinergic neurotransmission impaired in AD patients.

Mechanism of Action :

- Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, which may help improve cognitive function in AD patients.

- The compound also exhibits protective effects against oxidative stress-induced apoptosis in neuronal cells, a common pathway in neurodegeneration .

Immunosuppressive Effects

The compound has been identified as a potential immunosuppressant by inhibiting the myeloid differentiation primary response gene 88 (MyD88) pathway. This pathway is critical in mediating immune responses, and its inhibition can be beneficial in conditions requiring immunosuppression, such as:

- Organ transplantation to prevent rejection.

- Autoimmune diseases where the immune system attacks the body’s own tissues .

Anti-inflammatory Properties

Research has shown that this compound can reduce chronic inflammation by modulating immune responses. This effect is particularly important in treating conditions characterized by excessive inflammation, such as:

Case Study: Neuroprotection in Alzheimer's Disease Models

In experimental models using SH-SY5Y dopaminergic neuroblastoma cells, treatment with the compound demonstrated significant protection against hydrogen peroxide-induced cell death. The viability of treated cells was notably higher compared to untreated controls, suggesting its potential as a neuroprotective agent against oxidative stress .

Case Study: Immunomodulation

In a study assessing the effects of the compound on MyD88-mediated signaling pathways, it was found that administration of this compound significantly reduced pro-inflammatory cytokine production. This indicates its potential utility in managing conditions requiring immunosuppression .

Comparative Analysis of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neurodegenerative Diseases | Acetylcholinesterase inhibition; oxidative stress protection | Improved cognitive function; neuroprotection |

| Immunosuppression | Inhibition of MyD88 signaling | Reduced organ rejection; management of autoimmune diseases |

| Anti-inflammatory | Modulation of immune responses | Alleviation of chronic inflammation |

Propiedades

IUPAC Name |

2-amino-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS.2ClH/c6-3-4(9)8-5-7-1-2-10-5;;/h1-2H,3,6H2,(H,7,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGHJHFUGXUDCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.